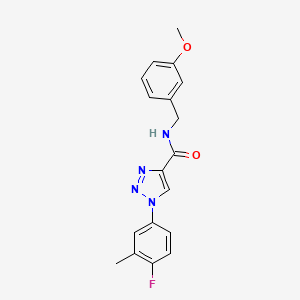
1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FMME is a triazole-based compound that has shown promising results in pre-clinical studies as a potential drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Facile Synthesis and Biological Profile
The compound, along with other similar heterocyclic compounds, has been studied for its biological profile, particularly for its potential in medicinal and diagnostic areas. These compounds exhibit moderate enzyme inhibition potential, which can be instrumental in designing and developing potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antitumor Activity
Similar compounds have been synthesized and their crystal structure determined. These compounds, including 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, exhibit antitumor activities, demonstrating their potential in cancer treatment (Hao et al., 2017).
Experimental and Theoretical Analysis
Intermolecular Interactions in Derivatives
A study focused on synthesizing and characterizing biologically active derivatives, including fluoro derivatives, and examining their intermolecular interactions using techniques like X-ray diffraction and DFT calculations. This research is crucial for understanding the drug binding mechanisms and actions of such compounds (Shukla et al., 2014).
π-Hole Tetrel Bonding Interactions
The synthesis of triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, is studied for their structural and bonding interactions. This research aids in understanding how molecular interactions and substituents influence the properties of these compounds (Ahmed et al., 2020).
Microwave-Assisted Synthesis and Theoretical Studies
The compound and its derivatives are synthesized using advanced techniques like microwave-assisted synthesis, providing insights into their molecular, electronic, and nonlinear optical properties. This research is significant for pharmaceutical and materials science applications (Moreno-Fuquen et al., 2019).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
Studies on heterocyclic compounds, including 1H-1,2,4-triazol-5-ones, reveal their electronic properties and spectral behavior, contributing to our understanding of their potential applications in various scientific fields (Beytur & Avinca, 2021).
Differentiation of Positional Isomers
Research on differentiating positional isomers of compounds like AB-FUBINACA, which includes a similar fluorobenzyl component, is crucial in forensic analysis and drug development (Murakami et al., 2016).
Multi-Component Reaction Synthesis
The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds with methoxybenzyl groups, demonstrates the versatility of these compounds and their potential applications in pharmacology and chemistry (Vo, 2020).
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-8-14(6-7-16(12)19)23-11-17(21-22-23)18(24)20-10-13-4-3-5-15(9-13)25-2/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBJLPRQOBEGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)
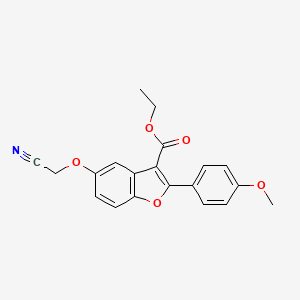
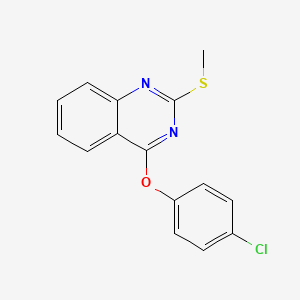
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)
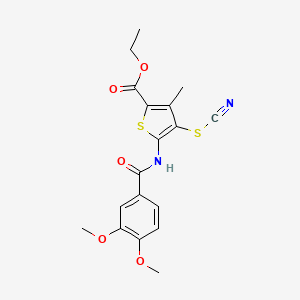
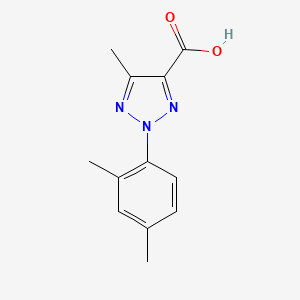

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

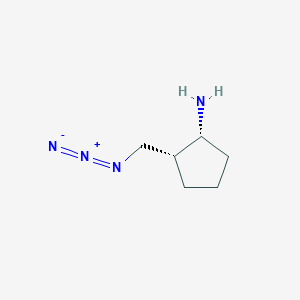
![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)